molecular formula C12H7ClF3N B1388584 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 1214341-78-2

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine

Cat. No. B1388584
M. Wt: 257.64 g/mol
InChI Key: SKVUGKFHWGNTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine, also known as CTP, is an organic compound used in a variety of scientific research and lab experiments. It is an aromatic heterocyclic compound, with a molecular formula of C9H6ClF3N. CTP is a colorless liquid, with a boiling point of 176 °C, and a melting point of -50 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. CTP has a wide range of applications in the fields of medicine, chemistry, and biochemistry.

Mechanism Of Action

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is used in a variety of laboratory experiments, including the synthesis of various organic compounds. It acts as a catalyst in the synthesis of organic compounds, and its mechanism of action is based on its ability to form a complex with the reactant molecules. This complex then undergoes a nucleophilic attack, resulting in the formation of a new product.

Biochemical And Physiological Effects

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has been studied for its potential biochemical and physiological effects. It has been shown to interact with certain enzymes, such as cytochrome P450, and to affect the activity of certain proteins. It has also been shown to affect the expression of certain genes, and to alter the structure and function of certain proteins. In addition, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has been shown to affect the metabolism of certain drugs, and to interact with certain hormones.

Advantages And Limitations For Lab Experiments

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is its low toxicity, which makes it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. However, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has some limitations, such as its low reactivity in certain reactions, and its tendency to form complexes with other molecules.

Future Directions

The potential applications of 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine are vast, and there are many possible future directions for its use. One possible future direction is the development of new synthetic methods for the synthesis of organic compounds. In addition, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine could be used to develop new pharmaceuticals, agrochemicals, and dyes. It could also be used to develop new polymers and heterocyclic compounds. Finally, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and treatments.

Scientific Research Applications

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and isoquinolines. 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is also used in the synthesis of various polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

2-chloro-3-phenyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-11-10(8-4-2-1-3-5-8)6-9(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUGKFHWGNTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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